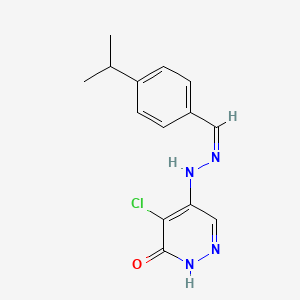
2-Amino-4-morpholino-4-(thiophen-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-morpholino-4-(thiophen-2-yl)butanoic acid is an organic compound that features a unique combination of functional groups, including an amino group, a morpholino group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-morpholino-4-(thiophen-2-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with morpholine and subsequent amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-morpholino-4-(thiophen-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Scientific Research Applications
2-Amino-4-morpholino-4-(thiophen-2-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or reactivity.
Mechanism of Action
The mechanism by which 2-Amino-4-morpholino-4-(thiophen-2-yl)butanoic acid exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The morpholino group can enhance its solubility and bioavailability, while the thiophene ring can participate in π-π interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(thiophen-2-yl)butanoic acid: Lacks the morpholino group, which may affect its solubility and reactivity.
4-Morpholino-4-(thiophen-2-yl)butanoic acid: Lacks the amino group, potentially altering its biological activity and chemical reactivity.
Uniqueness
2-Amino-4-morpholino-4-(thiophen-2-yl)butanoic acid is unique due to the combination of its functional groups, which confer specific properties such as enhanced solubility, reactivity, and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H18N2O3S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-amino-4-morpholin-4-yl-4-thiophen-2-ylbutanoic acid |
InChI |
InChI=1S/C12H18N2O3S/c13-9(12(15)16)8-10(11-2-1-7-18-11)14-3-5-17-6-4-14/h1-2,7,9-10H,3-6,8,13H2,(H,15,16) |
InChI Key |
GSHXBMCPXCAKCG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CC(C(=O)O)N)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-Amino-3-(Boc-amino)-spiro[5.5]undecane HCl](/img/structure/B14873180.png)
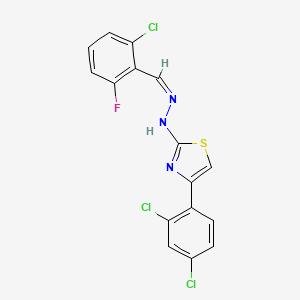
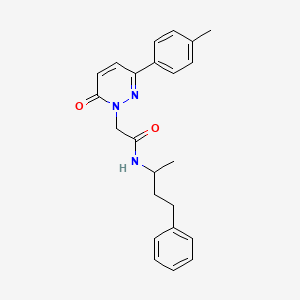
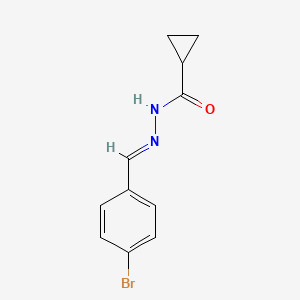

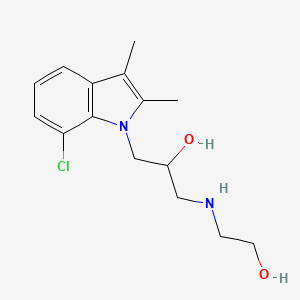
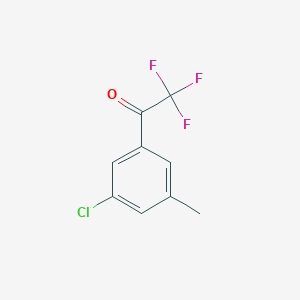
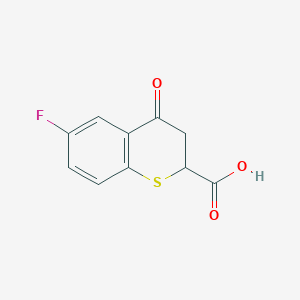
![1,3,8-Triazaspiro[4.6]undecane-2,4,9-trione](/img/structure/B14873211.png)
![3,5-dimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B14873228.png)
![Genistein 7-O-beta-D-glucopyranoside-4'-O-[alpha-L-rhamnopyranosyl-(1->2)-beta-D-glucopyranoside]](/img/structure/B14873230.png)
![2-((5,7-Bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl)thio)-1-(4-(tert-butyl)phenyl)ethanone](/img/structure/B14873240.png)
